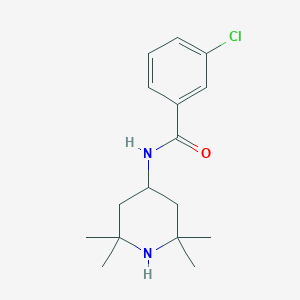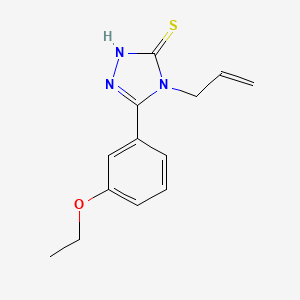![molecular formula C21H22O3 B5707179 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)
7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(Pentamethylbenzyl)oxy]-2H-chromen-2-one, also known as PBN, is a chemical compound that has been widely studied in scientific research due to its various applications in the field of biochemistry and physiology. PBN is a potent antioxidant and has been found to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. In
Aplicaciones Científicas De Investigación
7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been extensively studied in scientific research for its various applications. It has been found to exhibit neuroprotective properties and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one involves its ability to scavenge free radicals and reactive oxygen species (ROS) in the body. 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one acts as an antioxidant by donating an electron to free radicals and neutralizing them. This process prevents oxidative damage to cells and tissues and protects them from damage. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to modulate various signaling pathways in the body, which contributes to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which contributes to its neuroprotective and anti-inflammatory properties. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to modulate various signaling pathways in the body, which contributes to its anti-cancer properties. 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has also been found to exhibit cardioprotective properties and has been studied for its potential use in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its potent antioxidant activity, which makes it a useful tool for studying oxidative stress and its effects on cells and tissues. Additionally, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has been found to be relatively non-toxic and has a low risk of adverse effects. However, one of the limitations of using 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one. One area of research is the development of novel 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one derivatives with improved solubility and bioavailability. Additionally, further research is needed to elucidate the mechanisms of action of 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one and its effects on various signaling pathways in the body. Furthermore, 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one has potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases, and further research is needed to explore these applications in more detail.
Métodos De Síntesis
The synthesis of 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one involves the reaction between pentamethylbenzyl alcohol and coumarin-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one.
Propiedades
IUPAC Name |
7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-12-13(2)15(4)19(16(5)14(12)3)11-23-18-8-6-17-7-9-21(22)24-20(17)10-18/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKXPZFLSMRVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC2=CC3=C(C=C2)C=CC(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

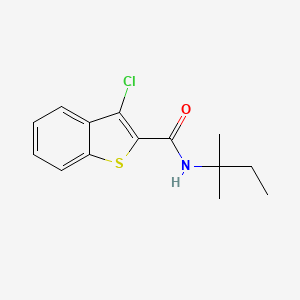
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
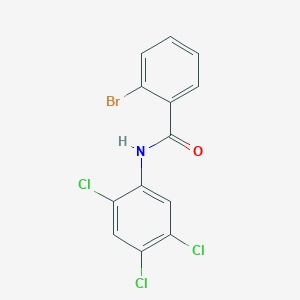
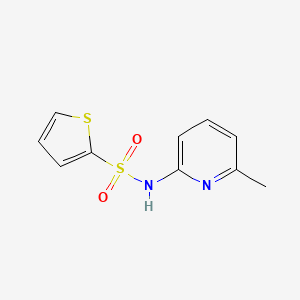
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)
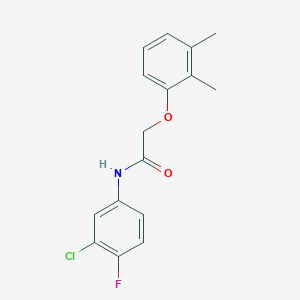
![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)
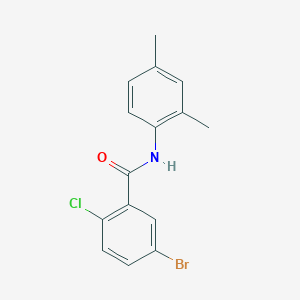
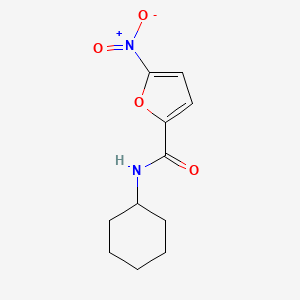
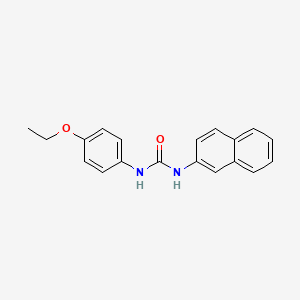
![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)
